molecular formula C16H16ClN3O2 B2768923 N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide CAS No. 2380175-91-5

N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide

Numéro de catalogue B2768923
Numéro CAS: 2380175-91-5
Poids moléculaire: 317.77
Clé InChI: HJNQXEPCMKZQJD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide, also known as AZD-8055, is a small molecule kinase inhibitor that has gained significant attention in the field of cancer research due to its potential as an anti-cancer agent.

Mécanisme D'action

N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide inhibits mTOR activity by binding to the ATP-binding site of the protein kinase domain of mTOR. This prevents the phosphorylation of downstream targets of mTOR, such as p70S6 kinase and 4E-BP1, which are involved in protein synthesis and cell growth. Inhibition of mTOR signaling by N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide has been shown to have potent anti-cancer activity in preclinical studies. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. In vivo studies have also demonstrated the efficacy of N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide in suppressing tumor growth in mouse models of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide as a research tool is its specificity for mTOR. Unlike other mTOR inhibitors, such as rapamycin, N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide inhibits both mTORC1 and mTORC2, making it a more potent inhibitor of mTOR signaling. However, one limitation of N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide is its poor solubility, which can make it difficult to work with in lab experiments.

Orientations Futures

Future research on N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide could focus on several areas. One area of interest is the development of more potent and selective mTOR inhibitors based on the structure of N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide. Another area of research could be the identification of biomarkers that predict response to N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide in cancer patients. Finally, combination therapies involving N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide and other anti-cancer agents could be explored to enhance its therapeutic efficacy.

Méthodes De Synthèse

The synthesis of N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide involves a series of chemical reactions starting with 3-chlorobenzonitrile, which is reacted with 3-pyridylboronic acid to form 3-(3-pyridyl)benzonitrile. The resulting compound is then reacted with 2,2-dimethyl-4-(2-hydroxyethyl)-1,3-dioxolane-4-carboxaldehyde to form the intermediate compound 3-(3-pyridyl)-5-(2,2-dimethyl-4-(2-hydroxyethyl)-1,3-dioxolane-4-yl)benzonitrile. This intermediate is then reacted with azetidine-1-carboxylic acid to form the final product, N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide.

Applications De Recherche Scientifique

N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the activity of the mammalian target of rapamycin (mTOR), a protein kinase that plays a crucial role in the regulation of cell growth, proliferation, and survival. Dysregulation of mTOR signaling has been implicated in the development and progression of various types of cancer, making it a promising target for cancer therapy.

Propriétés

IUPAC Name

N-(3-chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c17-13-3-1-4-14(7-13)19-16(21)20-9-12(10-20)11-22-15-5-2-6-18-8-15/h1-8,12H,9-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNQXEPCMKZQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC(=CC=C2)Cl)COC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.